molecular formula C11H12BrFO3 B1418491 Methyl 4-(4-bromo-2-fluorophenoxy)butanoate CAS No. 1096852-55-9

Methyl 4-(4-bromo-2-fluorophenoxy)butanoate

Cat. No.: B1418491
CAS No.: 1096852-55-9
M. Wt: 291.11 g/mol
InChI Key: QZJFQHBBSKMCFF-UHFFFAOYSA-N
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Description

Methyl 4-(4-bromo-2-fluorophenoxy)butanoate: is an organic compound with the molecular formula C11H12BrFO3. It belongs to the class of benzenoids and is characterized by the presence of a bromine and fluorine atom on the phenoxy group.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 4-(4-bromo-2-fluorophenoxy)butanoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various compounds. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific conditions of the reaction . Additionally, this compound can bind to proteins and other biomolecules, influencing their structure and function.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, this compound can impact gene expression by binding to transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to biomolecules such as enzymes and proteins, leading to changes in their activity and function. For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can activate enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can result in alterations in gene expression and other cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or other environmental factors . Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and enzyme activity. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can cause significant changes in enzyme activity, gene expression, and cellular metabolism . In some cases, high doses of this compound can lead to toxic or adverse effects, such as liver damage or impaired kidney function. These dosage effects are crucial for determining the safe and effective use of the compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways can influence the overall activity and function of this compound, as well as its interactions with other biomolecules. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and optimizing its use in research and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by several factors, including its chemical properties and interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to various proteins and other biomolecules, affecting its localization and accumulation. These transport and distribution processes are important for understanding the compound’s effects on cellular function and overall health.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can be targeted to specific compartments or organelles within the cell through various mechanisms, including targeting signals and post-translational modifications . For example, this compound may be directed to the mitochondria, where it can affect mitochondrial function and energy production. Understanding the subcellular localization of the compound is essential for elucidating its molecular mechanisms and optimizing its use in research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-bromo-2-fluorophenoxy)butanoate typically involves the esterification of 4-(4-bromo-2-fluorophenoxy)butanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(4-bromo-2-fluorophenoxy)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 4-(4-bromo-2-fluorophenoxy)butanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and materials science .

Biology and Medicine: In biological research, this compound is used to study the effects of halogenated phenoxy compounds on cellular processes. It is also investigated for its potential as a precursor in the synthesis of bioactive molecules with therapeutic properties .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and polymers. Its unique chemical structure makes it valuable in the development of new materials with specific properties .

Comparison with Similar Compounds

  • Methyl 4-(4-chloro-2-fluorophenoxy)butanoate
  • Methyl 4-(4-bromo-2-chlorophenoxy)butanoate
  • Methyl 4-(4-bromo-2-methylphenoxy)butanoate

Comparison: Methyl 4-(4-bromo-2-fluorophenoxy)butanoate is unique due to the presence of both bromine and fluorine atoms on the phenoxy group. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds with only one halogen substituent.

Properties

IUPAC Name

methyl 4-(4-bromo-2-fluorophenoxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO3/c1-15-11(14)3-2-6-16-10-5-4-8(12)7-9(10)13/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJFQHBBSKMCFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCOC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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